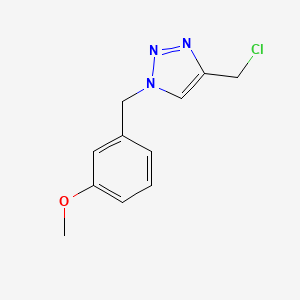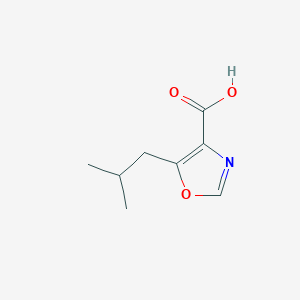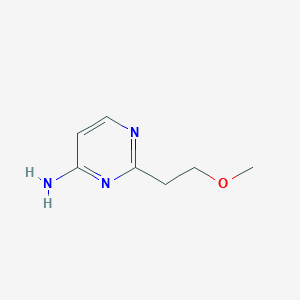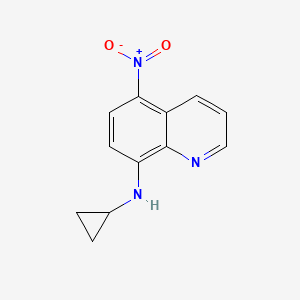
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole, also known as CMMBT, is a synthetic molecule that has a wide range of applications in scientific research. It is a member of the triazole family, which is a group of organic compounds containing three nitrogen atoms in a ring structure. CMMBT has been used in a variety of fields, from organic synthesis to drug delivery. In
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Applications
Advanced Synthesis Techniques : Triazole compounds, including 1,2,3-triazoles, have been synthesized using various methods that highlight their importance in pharmaceutical chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a pivotal reaction for synthesizing 1,2,3-triazoles, demonstrating the triazole's role in click chemistry due to its simplicity, high yield, and selectivity (Kaushik et al., 2019).
Polymeric and Material Science Applications : The incorporation of 1,2,4-triazole units into polymers has been explored for creating proton-conducting fuel cell membranes. These materials exhibit increased thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures, showcasing the triazole's utility in developing advanced materials for energy applications (Prozorova & Pozdnyakov, 2023).
Environmental Applications : The review by Mukhtar et al. (2020) discusses nitrogen-doped porous polymers, including those with triazole derivatives, for CO2 capture and conversion into useful fuels. This highlights the role of triazole-based materials in addressing climate change and energy sustainability challenges (Mukhtar et al., 2020).
Pharmacological and Biological Applications
Antibacterial and Antifungal Properties : Triazole derivatives exhibit a wide range of biological activities, including antibacterial and antifungal effects. They are particularly noted for their potential against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microbes, underscoring their importance in developing new antimicrobial agents (Ge & Xu, 2020).
Antiepileptic/Anticonvulsant Activities : The review by Wang and Liu (2021) emphasizes the significance of 1,2,4-triazole compounds in the development of antiepileptic/anticonvulsant drugs. This demonstrates the pharmaceutical relevance of triazoles in addressing neurological disorders such as epilepsy (Wang & Liu, 2021).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-[(3-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-4-2-3-9(5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVBYIRGGCPWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1453819.png)



![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)






![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)